4,5,6,7-テトラブロモベンゾトリアゾール

概要

説明

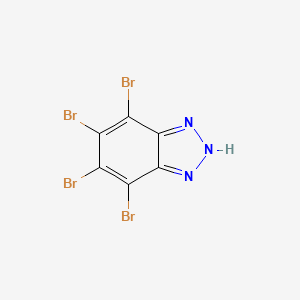

テトラブロモ-2-ベンゾトリアゾールは、ベンゾトリアゾール類に属する有機化合物です。 ベンゾトリアゾール類は、2つの炭素原子と3つの窒素原子からなるトリアゾール環にベンゼン環が縮合した構造を特徴としています 。 テトラブロモ-2-ベンゾトリアゾールは、カゼインキナーゼII阻害剤として重要な役割を果たすことが知られており、医薬品化学において重要な化合物です .

科学的研究の応用

テトラブロモ-2-ベンゾトリアゾールは、科学研究において幅広い応用範囲を持っています。

医薬品化学: DNA修復や細胞周期制御など、様々な細胞プロセスに関与する酵素であるカゼインキナーゼIIの強力な阻害剤です。

材料科学: テトラブロモ-2-ベンゾトリアゾールを含むベンゾトリアゾール誘導体は、腐食防止剤、UVフィルター、太陽電池や光起電力電池用の材料として使用されています.

生物学的研究: この化合物は、カゼインキナーゼIIを阻害する能力により、細胞シグナル伝達経路やタンパク質相互作用の研究にも役立ちます.

作用機序

テトラブロモ-2-ベンゾトリアゾールは、主にカゼインキナーゼIIを阻害することにより効果を発揮します。 この酵素は、様々なタンパク質基質のリン酸化に関与しており、細胞生存率、アポトーシス、DNA修復などのプロセスに影響を与えます 。 この化合物は、カゼインキナーゼIIのATP結合部位に結合し、酵素が基質をリン酸化することを防ぎます .

生化学分析

Biochemical Properties

4,5,6,7-Tetrabromobenzotriazole is a selective inhibitor of protein kinase CK2 . It binds to the Val66 residue of casein kinase-2 and inhibits the binding of ATP/GTP . This interaction with casein kinase-2 plays a crucial role in its biochemical reactions .

Cellular Effects

4,5,6,7-Tetrabromobenzotriazole has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces caspase-dependent apoptosis and degrades hematopoietic lineage cell-specific protein 1 in Jurkat cells .

Molecular Mechanism

The molecular mechanism of 4,5,6,7-Tetrabromobenzotriazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the Val66 residue of casein kinase-2, inhibiting the binding of ATP/GTP . This interaction leads to changes in the activity of the enzyme and impacts gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrabromobenzotriazole change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrabromobenzotriazole vary with different dosages in animal models

Metabolic Pathways

4,5,6,7-Tetrabromobenzotriazole is involved in certain metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

準備方法

テトラブロモ-2-ベンゾトリアゾールの合成は、通常、ベンゾトリアゾールの臭素化によって行われます。 一般的な方法の1つには、4,5,6,7-テトラブロモ-1H-ベンゾイミダゾールまたは4,5,6,7-テトラブロモ-2H-ベンゾトリアゾールのN-アルキル化があります。この反応は、アセトニトリル中、水酸化カリウムを塩基として、1-ブロモ-3-クロロプロパンを用いて60℃で行います 。 この反応は位置選択的であり、2,5-二置換テトラゾール誘導体の生成をもたらします .

化学反応の分析

テトラブロモ-2-ベンゾトリアゾールは、次のような様々な化学反応を起こします。

置換反応: テトラブロモ-2-ベンゾトリアゾールの臭素原子は、他の官能基で置換される可能性があります。これらの反応における一般的な試薬には、アミンやチオールなどの求核剤が含まれます。

酸化還元反応: この化合物は、酸化還元反応に関与する可能性がありますが、これらの反応の具体的な条件や試薬はあまり文献に記載されていません。

主要な生成物: 置換反応は、通常、臭素原子を置換した異なる官能基を持つ誘導体を生成し、様々なベンゾトリアゾール誘導体をもたらします.

類似化合物との比較

テトラブロモ-2-ベンゾトリアゾールは、カゼインキナーゼII阻害剤としての高い効力により、ベンゾトリアゾール誘導体の中でユニークな存在です。類似の化合物には、次のものがあります。

4,5,6,7-テトラブロモ-1H-ベンゾイミダゾール: 類似の臭素化パターンを持つ、もう1つの強力なカゼインキナーゼII阻害剤.

4,5,6,7-テトラブロモ-1H-ベンゾイミダゾール-2-N,N-ジメチルアミン: 阻害活性を高める追加の官能基を持つ誘導体.

これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基や阻害力において異なります。

特性

IUPAC Name |

4,5,6,7-tetrabromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYUVOATZSGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274322 | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-26-4 | |

| Record name | 4,5,6,7-Tetrabromobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17374-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:

- Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]

- Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]

- Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]

- Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]

ANone:

A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.

A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]

- Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]

- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.

A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]

- Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]

- C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.

- N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []

ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.

ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。